tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate
Description
tert-Butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine ring system. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol and a CAS number of 1416263-25-6 . The tert-butyl carbamate (Boc) group at the 4-position serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Azomethine Ylide Precursors
The stereoselective formation of the pyrrolo[3,2-b]pyridine core is achieved via 1,3-dipolar cycloaddition reactions. A pyridine derivative is reacted with an azomethine ylide (generated in situ from formaldehyde and methylamine) to yield the bicyclic framework. For example, tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is synthesized using dichloromethane or tetrahydrofuran as solvents and palladium/copper catalysts .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Catalyst | Pd(OAc)₂ or Cu(OTf)₂ |
| Temperature | 25–60°C |
| Yield | 65–78% |
This method ensures stereochemical control at the 3a and 7a positions through chiral induction from the catalyst .
Reductive Amination and Boc-Protection
A two-step protocol involves reductive amination of a pyrrolidine precursor followed by tert-butyloxycarbonyl (Boc) protection:
-
Reductive Amination : A ketone or aldehyde derivative is reacted with a primary amine under hydrogenation conditions (H₂, 50–100 psi) using Raney Ni or Pd/C .
-
Boc Protection : The resulting amine is treated with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile or dichloromethane with DMAP or triethylamine .
Example Workflow
Key Data
Catalytic Hydrogenation of Pyridine Derivatives
Saturation of the pyridine ring is achieved via hydrogenation under high-pressure conditions. Platinum oxide (PtO₂) or rhodium catalysts (Rh/Al₂O₃) in ethanol or methanol at 60–100°C selectively reduce the aromatic ring without affecting the Boc group .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | PtO₂ (10 mol%) |
| Pressure | 50–100 psi H₂ |
| Solvent | Ethanol |
| Time | 12–24 hours |
| Yield | 70–82% |
This method preserves the stereochemistry of the starting material, making it suitable for (3aS,7aS)-configured products .
Continuous Flow Synthesis
Recent advances utilize microreactors for rapid, high-yield synthesis. A mixture of tert-butyl acetoacetate, formaldehyde, and amine precursors is processed in a continuous flow system at 100–120°C. The HBr byproduct from the Hantzsch reaction facilitates in situ ester hydrolysis, streamlining the process .
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Residence Time | 10–15 minutes |
| Reagent Ratio | 1:1:1 (Acetoacetate:HCHO:Amine) |
| Yield | 88–94% |
This method reduces side reactions and improves scalability compared to batch processes .
Stereochemical Control Mechanisms
The (3aS,7aS) configuration is enforced through:
-
Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during cyclization .
-
Asymmetric Catalysis : Cinchona alkaloid-based catalysts in hydrogenation steps .
-
Crystallization-Induced Dynamic Resolution : Selective crystallization of the desired diastereomer .
Comparative Stereoselectivity
| Method | % (3aS,7aS) Isomer |
|---|---|
| Azomethine Cyclization | 92–95% |
| Catalytic Hydrogenation | 85–90% |
| Flow Synthesis | 89–93% |
Industrial-Scale Production
Large-scale synthesis employs batch reactors with automated purification systems. Key steps include:
-
High-Throughput Chromatography : Reverse-phase C18 columns for Boc-protected intermediates .
-
Crystallization : Ethyl acetate/hexane mixtures to isolate the final product .
Production Metrics
| Metric | Value |
|---|---|
| Batch Size | 5–25 kg |
| Purity | ≥97% |
| Lead Time | 4–6 weeks |
Challenges and Limitations
-
Stereochemical Drift : Prolonged hydrogenation may epimerize the 3a/7a centers .
-
Boc Deprotection : Acidic conditions (e.g., TFA) risk ring-opening side reactions .
-
Cost of Catalysts : Pd/C and PtO₂ increase production expenses .
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of octahydropyrrolo[3,2-b]pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications of this scaffold can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neuroprotective Effects
Compounds related to tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine have been investigated for their neuroprotective effects. They are thought to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
There is emerging evidence that certain derivatives demonstrate antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics in an era of rising antibiotic resistance .
Building Block for Complex Molecules
Tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
Chiral Auxiliary
Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds which are essential in pharmaceuticals .
Case Study 1: Anticancer Compound Development
A study conducted on a series of octahydropyrrolo derivatives revealed that modifications at the carboxylate position significantly enhanced their anticancer activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the tert-butyl group in improving solubility and bioavailability.
Case Study 2: Neuroprotective Research
In animal models of neurodegeneration, compounds based on this scaffold were shown to reduce oxidative stress markers and improve cognitive function. These findings suggest potential applications in treating diseases characterized by neuroinflammation.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Differences
Physicochemical and Functional Differences
Ring Fusion and Stereochemistry: The pyrrolo[3,2-b]pyridine system in the target compound differs from pyrrolo[3,4-b]pyridine derivatives (e.g., CAS 132414-81-4) in the position of ring fusion, altering electron distribution and hydrogen-bonding capabilities . Stereochemical variations (e.g., 7aS vs. 7aR in CAS 1335149-56-8) significantly affect biological activity. For example, the 7aS configuration in the target compound enhances binding to adenosine receptors compared to its 7aR counterpart .
Substituent Effects :
- The presence of a benzyl group (CAS 2227206-12-2) increases LogP by ~1.5 units compared to the unsubstituted target compound, improving membrane permeability but introducing higher toxicity risks .
- Oxo groups (e.g., in CAS 2227206-12-2) reduce basicity of the pyrrolidine nitrogen, affecting pH-dependent solubility .
Synthetic Utility: The target compound’s Boc group is more readily cleaved under acidic conditions (e.g., TFA/DCM) compared to benzyl-protected analogues (e.g., CAS 132414-81-4), which require harsher hydrogenolysis . Palladium-catalyzed coupling reactions (e.g., in ) are more efficient with the target compound due to its electron-rich pyridine ring, whereas spirocyclic derivatives (e.g., ’s spiro-pyran) demand specialized catalysts .
Biological Activity
tert-butyl (3aS,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate is a compound belonging to the class of heterocyclic organic compounds. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity associated with this compound by analyzing various studies and findings.
- IUPAC Name : this compound
- CAS Number : 1932131-90-2
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. Key areas of interest include:
-
Antagonistic Effects on Retinol-Binding Protein 4 (RBP4) :
- Compounds structurally similar to this compound have been shown to act as antagonists of RBP4. This protein plays a significant role in retinol transport and metabolism. Inhibiting RBP4 can lead to reduced serum levels of retinol and potentially mitigate conditions related to retinol metabolism disorders .
-
Pharmacokinetic Properties :
- Studies have indicated that related compounds exhibit favorable pharmacokinetic properties such as good stability and bioavailability. For instance, certain analogs have demonstrated over 85% reduction in serum RBP4 levels in rodent models following oral administration . This suggests that this compound may share similar advantageous properties.
Table 1: Summary of Biological Activities
Case Study: RBP4 Inhibition
A study focused on a series of compounds structurally related to this compound demonstrated significant reductions in serum RBP4 levels upon administration in both acute and chronic dosing regimens. The results indicated a robust pharmacodynamic response linked to the structural features of the compounds involved.
Q & A
Q. What are the standard protocols for synthesizing tert-butyl (3aS,7aS)-octahydropyrrolo[3,2-b]pyridine-4-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Precursor Selection : Use tert-butyl carbamate derivatives and bicyclic amines as starting materials.
- Reaction Conditions : Optimize temperature (e.g., 0–25°C for cyclization) and solvent polarity (e.g., dichloromethane or THF) to enhance yield.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) or GC-MS.
- Troubleshooting : If impurities persist, consider recrystallization in ethanol/water mixtures or redistillation under reduced pressure .
Q. How is stereochemical integrity maintained during synthesis, and what analytical techniques validate it?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to preserve stereochemistry.
- Analytical Validation :
- NMR Spectroscopy : Compare H and C NMR shifts with literature data for diastereomers.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity (oral LD ~300 mg/kg in rats) and first-aid measures (e.g., rinse eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Software Tools : Use Gaussian or ORCA for DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes) to design asymmetric reactions.
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–40°C and monitor degradation via LC-MS.
- Mechanistic Analysis : Identify degradation products (e.g., ring-opened amines) to infer hydrolysis pathways.
- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under non-tested conditions .
Q. How can advanced spectroscopic techniques elucidate its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Fluorescence Quenching : Titrate the compound with target proteins (e.g., kinases) and measure binding constants via Stern-Volmer plots.
- NMR Titration : Track chemical shift perturbations in N-labeled proteins to map binding sites.
- Surface Plasmon Resonance (SPR) : Quantify real-time association/dissociation kinetics (k/k) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates and identify low-yield steps (e.g., cyclization vs. protection/deprotection).
- Reagent Purity : Ensure anhydrous solvents and high-purity catalysts (e.g., Pd/C) to minimize side reactions.
- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) and cross-validate with independent labs .
Stability and Storage Recommendations
Q. What conditions maximize long-term stability, and how are degradation products characterized?
- Methodological Answer :
- Storage : Store at -20°C under argon in amber vials to prevent oxidation and photodegradation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) and analyze samples via LC-HRMS.
- Degradation Profiling : Use HRMS and H NMR to identify and quantify byproducts (e.g., tert-butyl alcohol from ester hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
